1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone
Overview
Description
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PDP belongs to the class of pyridine compounds, which are known for their diverse biological activities.
Scientific Research Applications
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have antitumor and antibacterial activities.
Mechanism Of Action
The mechanism of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of oxidative stress. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical And Physiological Effects
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products in cells. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in lab experiments is its high purity and stability. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone and to determine its efficacy in animal models and human clinical trials. Another area of interest is the development of novel 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone derivatives with improved pharmacological properties. These derivatives may have increased solubility, bioavailability, and selectivity for specific targets, which could enhance their therapeutic potential. Additionally, the use of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in combination with other drugs or therapies may also be explored as a potential treatment strategy.
properties
CAS RN |
118850-65-0 |
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Product Name |
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h8H,3-7H2,1-2H3 |
InChI Key |
WENHFASRYOJRFB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=C1)C(=O)C |
Canonical SMILES |
CCCN1CCCC(=C1)C(=O)C |
synonyms |
Ethanone, 1-(1,4,5,6-tetrahydro-1-propyl-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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